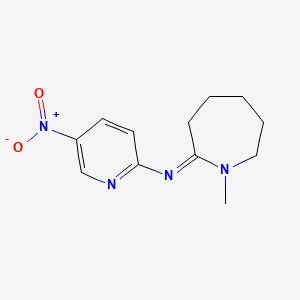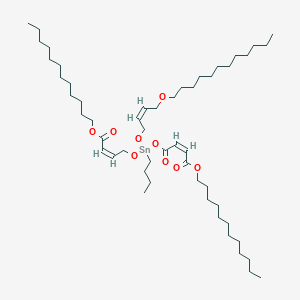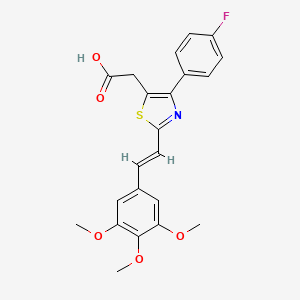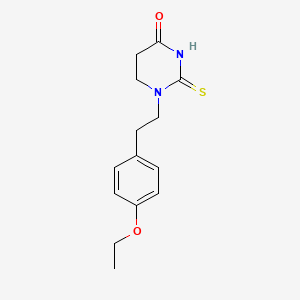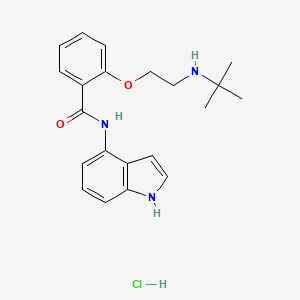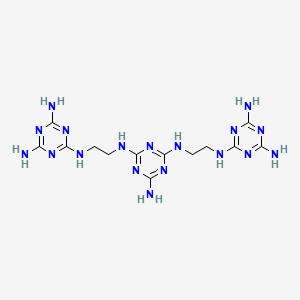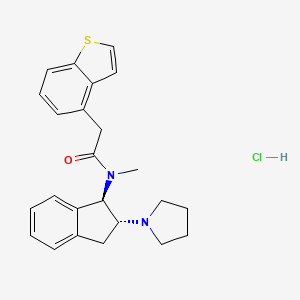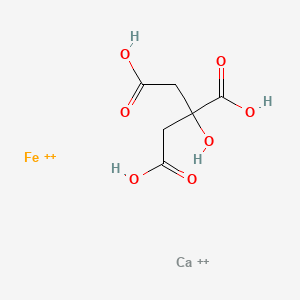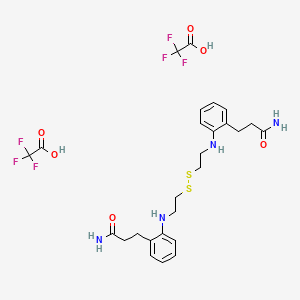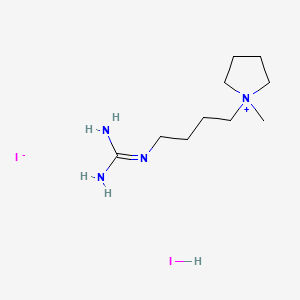
1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide is a compound that belongs to the class of guanidinium salts. Guanidinium compounds are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide typically involves the reaction of 1-methylpyrrolidine with 4-guanidinobutyric acid in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include S-methylisothiourea and thiourea derivatives, which act as guanidylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide undergoes various chemical reactions, including:
Oxidation: The guanidinium group can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the guanidinium group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of solvents like water or ethanol .
Major Products Formed
The major products formed from these reactions include urea derivatives, amines, and substituted guanidinium compounds. These products have diverse applications in chemical synthesis and biological research.
Scientific Research Applications
1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidinium-containing compounds.
Mechanism of Action
The mechanism of action of 1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidinium group can form strong hydrogen bonds with anionic sites on enzymes and proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the inhibition of cholinesterase enzymes, where the compound binds to the active site and prevents the hydrolysis of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
4-Guanidinobutyric acid: A monocarboxylic acid with a similar guanidinium group, used in various biological applications.
Benzoylagmatine: A guanidinium compound with a benzoyl group, known for its biological activity.
cis-4-Guanidino-L-proline: A guanidinium derivative used as an influenza neuraminidase inhibitor.
Uniqueness
1-(4-Guanidinobutyl)-1-methylpyrrolidinium iodide hydriodide is unique due to its specific structure, which combines a guanidinium group with a pyrrolidinium ring. This unique structure enhances its binding affinity to molecular targets and its stability under various conditions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
94982-14-6 |
|---|---|
Molecular Formula |
C10H24I2N4 |
Molecular Weight |
454.13 g/mol |
IUPAC Name |
2-[4-(1-methylpyrrolidin-1-ium-1-yl)butyl]guanidine;iodide;hydroiodide |
InChI |
InChI=1S/C10H23N4.2HI/c1-14(8-4-5-9-14)7-3-2-6-13-10(11)12;;/h2-9H2,1H3,(H4,11,12,13);2*1H/q+1;;/p-1 |
InChI Key |
MXILQRDGEAKPIV-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCC1)CCCCN=C(N)N.I.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


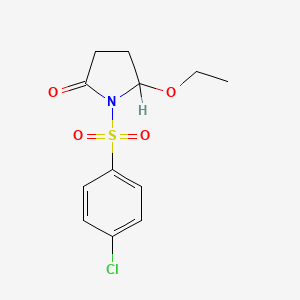
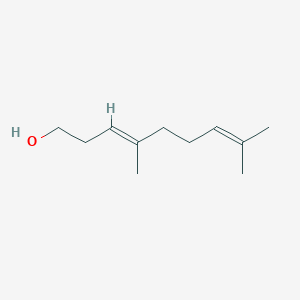
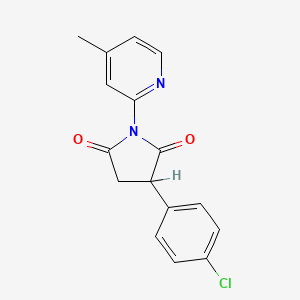
![N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide](/img/structure/B12724338.png)
![N-methyl-N-(114C)methyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1-benzothiophen-2-yl]ethanamine](/img/structure/B12724341.png)
